molecular formula C18H19N3O4 B4025485 4-ethyl-3-hydroxy-2-methyl-2-(3-nitrophenyl)-1-oxido-5-phenyl-4H-imidazol-1-ium

4-ethyl-3-hydroxy-2-methyl-2-(3-nitrophenyl)-1-oxido-5-phenyl-4H-imidazol-1-ium

Cat. No.: B4025485
M. Wt: 341.4 g/mol
InChI Key: SMIOPJPWMJEXAG-UHFFFAOYSA-N
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Description

4-ethyl-3-hydroxy-2-methyl-2-(3-nitrophenyl)-1-oxido-5-phenyl-4H-imidazol-1-ium is a complex organic compound belonging to the imidazole family This compound is characterized by its unique structure, which includes an imidazole ring substituted with various functional groups such as ethyl, hydroxy, methyl, nitrophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-hydroxy-2-methyl-2-(3-nitrophenyl)-1-oxido-5-phenyl-4H-imidazol-1-ium typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of Substituents: The ethyl, hydroxy, methyl, nitrophenyl, and phenyl groups are introduced through various substitution reactions. For example, the nitrophenyl group can be introduced via nitration of a phenyl-substituted imidazole intermediate.

    Oxidation: The final step involves the oxidation of the imidazole nitrogen to form the 1-oxido group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-hydroxy-2-methyl-2-(3-nitrophenyl)-1-oxido-5-phenyl-4H-imidazol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation, particularly at the hydroxy and methyl groups.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and ethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-ethyl-3-hydroxy-2-methyl-2-(3-nitrophenyl)-1-oxido-5-phenyl-4H-imidazol-1-ium has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ethyl-3-hydroxy-2-methyl-2-(3-nitrophenyl)-1-oxido-5-phenyl-4H-imidazol-1-ium involves its interaction with specific molecular targets. The compound’s diverse functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. For example, the nitrophenyl group may interact with enzymes involved in redox reactions, while the imidazole ring can bind to metal ions, affecting their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-3-hydroxy-2-methyl-2-phenyl-4H-imidazol-1-ium: Lacks the nitrophenyl group, resulting in different chemical properties and reactivity.

    4-ethyl-3-hydroxy-2-methyl-2-(4-nitrophenyl)-4H-imidazol-1-ium: Similar structure but with the nitro group in a different position, affecting its reactivity and biological activity.

    4-ethyl-3-hydroxy-2-methyl-2-(3-nitrophenyl)-4H-imidazol-1-ium: Lacks the 1-oxido group, resulting in different redox properties.

Uniqueness

The unique combination of functional groups in 4-ethyl-3-hydroxy-2-methyl-2-(3-nitrophenyl)-1-oxido-5-phenyl-4H-imidazol-1-ium imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with diverse molecular targets highlights its versatility and potential in scientific research and industrial applications.

Properties

IUPAC Name

4-ethyl-3-hydroxy-2-methyl-2-(3-nitrophenyl)-1-oxido-5-phenyl-4H-imidazol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-3-16-17(13-8-5-4-6-9-13)20(23)18(2,19(16)22)14-10-7-11-15(12-14)21(24)25/h4-12,16,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIOPJPWMJEXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=[N+](C(N1O)(C)C2=CC(=CC=C2)[N+](=O)[O-])[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethyl-3-hydroxy-2-methyl-2-(3-nitrophenyl)-1-oxido-5-phenyl-4H-imidazol-1-ium
Reactant of Route 2
Reactant of Route 2
4-ethyl-3-hydroxy-2-methyl-2-(3-nitrophenyl)-1-oxido-5-phenyl-4H-imidazol-1-ium
Reactant of Route 3
4-ethyl-3-hydroxy-2-methyl-2-(3-nitrophenyl)-1-oxido-5-phenyl-4H-imidazol-1-ium
Reactant of Route 4
4-ethyl-3-hydroxy-2-methyl-2-(3-nitrophenyl)-1-oxido-5-phenyl-4H-imidazol-1-ium
Reactant of Route 5
4-ethyl-3-hydroxy-2-methyl-2-(3-nitrophenyl)-1-oxido-5-phenyl-4H-imidazol-1-ium
Reactant of Route 6
4-ethyl-3-hydroxy-2-methyl-2-(3-nitrophenyl)-1-oxido-5-phenyl-4H-imidazol-1-ium

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